N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-22(13-15-12-21-18-9-4-5-10-23(15)18)20(24)17-11-14-7-6-8-16(25-2)19(14)26-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKOCBJLVONIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and yield . The use of visible light-photocatalyzed reactions in micro-flow technology is also a promising method for industrial synthesis due to its mild conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP or other peroxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. Reaction conditions often involve moderate temperatures and the use of organic solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
1.1 Pain and Inflammation Treatment
Research indicates that imidazo[1,2-a]pyridine derivatives, including N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide, exhibit modulating effects on the P2X7 receptor. This receptor is implicated in pain pathways and inflammatory responses. The compound has shown promise for treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders .
1.2 Neurological Disorders
The compound's ability to modulate neuroinflammatory processes positions it as a candidate for addressing neurological disorders. Studies have suggested that similar compounds can impact neurodegenerative diseases like Alzheimer's disease and multiple sclerosis by influencing neuroinflammatory pathways .
1.3 Cancer Therapy
Imidazo[1,2-a]pyridine derivatives are being investigated for their anticancer properties. The modulation of immune responses through ENPP1 inhibition has been highlighted as a mechanism that could enhance the efficacy of cancer immunotherapy. Compounds with similar structures have demonstrated significant antitumor activity in preclinical models, suggesting that this compound may also possess similar capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their pharmacological profiles. The molecular structure of this compound allows for interactions with various biological targets:
| Component | Description | Potential Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Heterocyclic ring system | Modulation of P2X7 receptor |
| Benzofuran moiety | Aromatic system | Anticancer activity |
| Carboxamide group | Functional group | Anti-inflammatory properties |
Case Studies
3.1 Pain Management Studies
A study focusing on the effects of imidazo[1,2-a]pyridine derivatives reported significant reductions in pain behaviors in animal models when treated with compounds similar to this compound. The results indicated a potential pathway for developing new analgesics targeting chronic pain conditions .
3.2 Cancer Immunotherapy Enhancements
In a murine model of cancer, compounds structurally related to this compound were shown to enhance the effectiveness of anti-PD-1 therapy by stimulating immune responses through ENPP1 inhibition. This study demonstrated a tumor growth inhibition rate significantly higher than controls when combined with standard immunotherapy agents .
Mechanism of Action
The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases or interact with GABA receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
Key Substituent Effects
Imidazopyridine Substitutions :
- 5a includes a thiophen-2-yl group at position 2 of the imidazopyridine, contributing to distinct 1H NMR aromatic signals (δ 7.59–7.10 for thiophene protons) and a sulfur-containing molecular formula (C16H20N3S) .
- 5b has a simpler methyl group at position 2, reflected in its 13C NMR signal at δ 13.2 for the methyl carbon and a lower molecular weight (C13H20N3) .
- 5aqa and 5apa feature bulkier aryl substituents (2-methoxyphenyl and naphthalen-2-yl, respectively), leading to complex aromatic splitting in 1H NMR (e.g., δ 8.55–6.77 for 5aqa) and higher molecular weights (C19H24N3O for 5aqa) .
Functional Group Variations :
- All analogs are ethanamine derivatives (N-ethyl-N-((substituted-imidazopyridin-3-yl)methyl)ethanamine), whereas the target compound is a carboxamide with a benzofuran ring. This difference would significantly alter electronic properties and NMR profiles. For example, the target’s benzofuran-2-carboxamide group would introduce a carbonyl carbon signal near δ 160–170 in 13C NMR, absent in the ethanamine analogs .
Spectral Trends
- 1H NMR : Aromatic proton signals for imidazopyridine derivatives typically appear between δ 6.70–8.55, with shifts influenced by electron-donating/withdrawing substituents. For example, 5a’s thiophene substituent deshields adjacent protons (δ 7.59–7.10), while 5b’s methyl group simplifies splitting (δ 8.29–6.72) .
- 13C NMR : Imidazopyridine carbons resonate between δ 110–145, with substituent-specific signals (e.g., 5aqa’s methoxy carbon at δ 55.4) .
- HRMS : Molecular ion peaks ([M+H]+) correlate with substituent mass. For instance, 5apa’s naphthyl group increases its molecular weight to 310.1914 Da, compared to 218.1652 Da for 5b .
Limitations and Predictions
The absence of data for the target compound precludes direct comparisons. However, extrapolating from analogs:
- The 7-methoxybenzofuran group would likely introduce additional deshielded protons (e.g., δ 6.5–7.5 for benzofuran protons) and a methoxy carbon signal near δ 55–60 in 13C NMR.
Table 1: Structural and Spectroscopic Comparison of Analogs
*No experimental data available for the target compound; predictions based on analogs.
Biological Activity
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula: . Its molecular weight is approximately 337.39 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds containing imidazo[1,2-a]pyridine moieties often exhibit interactions with various biological targets, including enzymes and receptors involved in signaling pathways relevant to cancer and inflammation. The specific mechanisms for this compound are still under investigation.
Antitumor Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in regulating immune responses in cancer. For instance, related compounds have shown significant inhibitory activity against ENPP1 with IC50 values as low as 5.70 nM, enhancing the expression of immune response genes like IFNB1 and CXCL10 in cancer models .
Antimycobacterial Activity
This compound has also been investigated for its activity against Mycobacterium tuberculosis (MTB). A series of imidazo[1,2-a]pyridine derivatives demonstrated low nanomolar MIC values against drug-sensitive and resistant strains of MTB . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can lead to promising candidates for anti-tubercular therapy.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. Additionally, cytotoxicity assessments on human cell lines have shown that many derivatives are non-toxic at therapeutic concentrations .
Data Tables
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| ENPP1 Inhibition | 5.70 nM | ENPP1 | |
| Antitubercular Activity | Low nM | Mycobacterium tuberculosis | |
| Cytotoxicity (HEK293 Cells) | Non-toxic | Human embryonic kidney cells |
Case Studies
Several case studies have explored the efficacy of this compound class:
- ENPP1 Inhibitors : A study demonstrated that a related compound significantly inhibited tumor growth in murine models when combined with anti-PD-1 therapies, achieving a tumor growth inhibition rate of 77.7% .
- Anti-Tubercular Agents : Compounds derived from the imidazo[1,2-a]pyridine scaffold were tested against both drug-sensitive and resistant strains of MTB, showing promising results in vitro with low MIC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
